N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a phenyl group, a hydroxyl group, a pyrimidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multiple steps, starting with the preparation of the azepane ring. One common method involves the dearomative ring expansion of nitroarenes, which is mediated by blue light and occurs at room temperature This process transforms a six-membered benzenoid framework into a seven-membered azepane ring
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of each step. Common reagents used in industrial synthesis include palladium catalysts, Lewis acids, and dehydrating agents .
Chemical Reactions Analysis
Types of Reactions
N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles such as bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonamide group may yield an amine.
Scientific Research Applications
N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anticancer and antidiabetic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and functionalized azepanes.
Material Science: It is used in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit DNA binding proteins or enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azepane derivatives and sulfonamide-containing compounds, such as:
Proheptazine: An opioid analgesic with similar structural features.
Benzoazepanes: Compounds with fused benzene and azepane rings.
Piperidine and Pyrrolidine Derivatives: Compounds with six- and five-membered nitrogen heterocycles.
Uniqueness
N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is unique due to its combination of functional groups and its potential for diverse applications in medicinal chemistry, organic synthesis, and material science. Its ability to undergo various chemical reactions and its interaction with specific molecular targets make it a valuable compound for scientific research.
Properties
Molecular Formula |
C17H20N4O5S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C17H20N4O5S/c22-15-14(11-18-17(24)19-15)27(25,26)20-13-8-4-3-7-12(13)16(23)21-9-5-1-2-6-10-21/h3-4,7-8,11,20H,1-2,5-6,9-10H2,(H2,18,19,22,24) |
InChI Key |
DSTUSXOBMMVKOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CNC(=O)NC3=O |
Origin of Product |
United States |
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